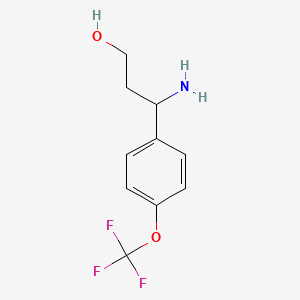

3-Amino-3-(4-(trifluoromethoxy)phenyl)propan-1-ol

Description

3-Amino-3-(4-(trifluoromethoxy)phenyl)propan-1-ol is an organic compound with the molecular formula C10H12F3NO2 It is characterized by the presence of an amino group, a trifluoromethoxy-substituted phenyl ring, and a hydroxyl group on a propanol backbone

Properties

Molecular Formula |

C10H12F3NO2 |

|---|---|

Molecular Weight |

235.20 g/mol |

IUPAC Name |

3-amino-3-[4-(trifluoromethoxy)phenyl]propan-1-ol |

InChI |

InChI=1S/C10H12F3NO2/c11-10(12,13)16-8-3-1-7(2-4-8)9(14)5-6-15/h1-4,9,15H,5-6,14H2 |

InChI Key |

AATVZGIQHXMRID-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(CCO)N)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-(trifluoromethoxy)benzaldehyde with nitromethane in the presence of a base to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as hydrogen gas in the presence of a palladium catalyst, to yield the desired amino alcohol.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The amino and hydroxyl groups undergo nucleophilic reactions with acylating or alkylating agents, forming amides, esters, or ethers.

Etherification and Nucleophilic Substitution

The hydroxyl group participates in nucleophilic substitution reactions, particularly under basic conditions.

Salt Formation

The amino group readily forms stable salts with acids, improving solubility for pharmaceutical applications.

Oxidation and Reduction Potential

While direct oxidation/reduction data for this compound is limited, analogous reactions suggest plausible pathways.

Mechanistic Insights and Electronic Effects

-

Trifluoromethoxy Group : The electron-withdrawing -OCF₃ group deactivates the phenyl ring, directing electrophilic attacks to meta positions where applicable .

-

Steric Effects : The bulky trifluoromethoxy group may hinder reactions at the para position of the phenyl ring.

This compound’s versatility in acylation, alkylation, and salt formation underscores its utility as a pharmaceutical intermediate. Further studies are needed to explore its catalytic and asymmetric reaction potentials.

Scientific Research Applications

3-Amino-3-(4-(trifluoromethoxy)phenyl)propan-1-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

3-Amino-3-(4-methoxyphenyl)propan-1-ol: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

3-Amino-2-(4-(trifluoromethoxy)phenyl)propan-1-ol: Similar structure but with a different substitution pattern on the propanol backbone.

Uniqueness

3-Amino-3-(4-(trifluoromethoxy)phenyl)propan-1-ol is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

3-Amino-3-(4-(trifluoromethoxy)phenyl)propan-1-ol, also known as (3S)-3-amino-3-[4-(trifluoromethoxy)phenyl]propan-1-ol, is a compound characterized by its unique structural features, which include an amino group, a hydroxyl group, and a trifluoromethoxy-substituted phenyl ring. This combination of functional groups enhances its biological activity and lipophilicity, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is , with a molecular weight of approximately 219.207 g/mol. The trifluoromethoxy group significantly influences the compound's biological properties by increasing its potency and stability in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethoxy group enhances lipophilicity, allowing the compound to penetrate hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation. For instance, derivatives with trifluoromethyl groups have been linked to enhanced anti-tumor effects due to their ability to modulate signaling pathways involved in cell growth and apoptosis .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, enhancing its therapeutic potential. The binding affinity to various receptors and enzymes has been studied using techniques like molecular docking analysis .

Case Studies

Several studies have explored the biological implications of compounds similar to this compound:

- Inhibition Studies : A study demonstrated that compounds with trifluoromethyl substitutions significantly increased potency against specific targets compared to their non-fluorinated analogs. For example, a related compound exhibited an IC50 value of 5.51 μM against lung cancer cells, indicating a strong potential for therapeutic application .

- Mechanistic Insights : Research has suggested that the presence of the trifluoromethoxy group can stabilize the active conformation of target proteins, thereby enhancing their activity. This was observed in studies involving SHP1 activators, where structural modifications led to improved cellular efficacy .

Data Tables

Q & A

Q. What synthetic strategies are recommended for 3-Amino-3-(4-(trifluoromethoxy)phenyl)propan-1-ol?

Methodology :

- Step 1 : Introduce the trifluoromethoxy group via nucleophilic aromatic substitution (SNAr) using a fluorinated precursor (e.g., 4-(trifluoromethoxy)phenylboronic acid, as seen in ) under palladium catalysis.

- Step 2 : Construct the propan-1-ol backbone through a Mannich reaction or aldol condensation, followed by reduction (e.g., NaBH4 or LiAlH4) to install the hydroxyl group .

- Step 3 : Introduce the amino group via reductive amination or Gabriel synthesis, ensuring stereochemical control if required .

Key Considerations : Optimize solvent polarity (e.g., THF vs. ethanol) and reaction temperature to minimize side products.

Q. How can the structure of this compound be validated?

Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the positions of the amino, hydroxyl, and trifluoromethoxy groups. The trifluoromethoxy group’s F NMR signal (~-58 ppm) is distinct .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected ~265.2 g/mol).

- X-ray Crystallography : Resolve stereochemistry if chiral centers are present .

Q. What are the solubility and stability profiles of this compound?

Methodology :

- Solubility : Test in polar (water, DMSO) and non-polar solvents (hexane) using UV-Vis spectroscopy or gravimetric analysis. The trifluoromethoxy group enhances lipophilicity, favoring solubility in organic solvents .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The amino group may require protection (e.g., Boc) to prevent oxidation .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

Methodology :

- Stereoselective Synthesis : Use chiral catalysts (e.g., Jacobsen’s catalyst) or enzymatic resolution to isolate enantiomers .

- Biological Assays : Compare IC values of (R)- and (S)-enantiomers in receptor-binding assays (e.g., GPCRs). shows stereoisomers of similar compounds exhibit up to 10-fold differences in activity .

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) to rationalize stereochemical effects .

Q. How can conflicting data on reaction yields be resolved during synthesis?

Methodology :

- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent) to identify critical factors. For example, reports higher yields with NaBH4 (80%) vs. LiAlH4 (65%) for hydroxyl group reduction .

- Mechanistic Studies : Use in-situ IR or F NMR to monitor intermediate formation. Contradictions may arise from trace moisture affecting borohydride efficiency .

Q. What advanced techniques characterize its interaction with biological targets?

Methodology :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) to receptors. highlights hydrophobic interactions from the trifluoromethoxy group enhancing binding affinity .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to differentiate binding modes (e.g., entropy-driven vs. enthalpy-driven) .

- Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-protein complexes to guide structure-based optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.